molecular formula C23H24O6 B2826036 (Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859665-93-3

(Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2826036
CAS RN: 859665-93-3
M. Wt: 396.439
InChI Key: LUZAOVJLHFUMDA-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-methyl-6-((2-methylallyl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H24O6 and its molecular weight is 396.439. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Derivative Synthesis

Research in synthetic chemistry has led to the development of novel benzofuran derivatives, highlighting the versatility of benzofuran scaffolds for synthesizing bioactive molecules and complex organic structures. For instance, the synthesis of novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives showcases the utility of benzofuran derivatives as intermediates in creating compounds with potential therapeutic applications (Saito et al., 1997). Similarly, a study on the synthesis of “Reversed” Nucleosides from 5-Amino-5-deoxyribose derivatives demonstrates the role of benzofuran-related structures in nucleoside analog synthesis, which is crucial for drug development (Leonard & Carraway, 1966).

Antioxidant Activity

Benzofuran derivatives have been studied for their antioxidant properties. A novel one-pot three-component synthesis of benzofuran derivatives revealed compounds with significant antioxidant activity, comparable to known antioxidants like BHT and TBHQ (Ezzatzadeh & Hossaini, 2018). This finding suggests the potential of benzofuran derivatives in developing new antioxidant agents.

Biological Properties

The study of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP, involving benzofuran scaffolds, highlights the exploration of these derivatives in modulating biological pathways (Raju et al., 1989). Although these compounds showed no antiviral or antitumor activity, their synthesis and characterization contribute valuable knowledge to the field of medicinal chemistry.

Environmental Applications

The capacity of plants to degrade benzophenone-type UV filters, including studies on oxybenzone, shows how benzofuran derivatives could play a role in environmental remediation and phytoremediation (Chen et al., 2016). This research underscores the environmental relevance of benzofuran derivatives and their metabolites.

properties

IUPAC Name

(2Z)-7-methyl-6-(2-methylprop-2-enoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-13(2)12-28-17-8-7-16-21(24)18(29-22(16)14(17)3)9-15-10-19(25-4)23(27-6)20(11-15)26-5/h7-11H,1,12H2,2-6H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZAOVJLHFUMDA-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.